molecular formula C17H17N5O2S B2726697 6-Ethoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridine-3-carboxamide CAS No. 2380171-36-6

6-Ethoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridine-3-carboxamide

Cat. No. B2726697
CAS RN: 2380171-36-6
M. Wt: 355.42
InChI Key: GYYRQBTYGTYBBA-UHFFFAOYSA-N
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Description

“6-Ethoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridine-3-carboxamide” is a derivative of thienopyrimidine . Thienopyrimidine derivatives are important and widely represented in medicinal chemistry as they are structural analogs of purines . They have various biological activities .


Synthesis Analysis

Thienopyrimidine derivatives can be synthesized using different methods . For example, 3-amino-4-cyano-2-thiophenecarboxamides can be used as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles . The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene can produce the β-keto amides . These can be cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .


Molecular Structure Analysis

The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine . This similarity makes them an attractive structural feature in the production of pharmaceutical drugs .


Chemical Reactions Analysis

Thienopyrimidine derivatives can undergo various chemical reactions. For instance, they can be used in the synthesis of PI3K inhibitors . These inhibitors can be used in cancer treatment to solve a variety of cellular communication problems .

Mechanism of Action

Thienopyrimidine derivatives can inhibit various enzymes and pathways . They can inhibit protein kinases (PKs), which are one of the pathways that can be inhibited in cancer treatment . PKs play key roles in several signal transduction pathways, which can lead to metastasis and drug resistance .

Future Directions

Thienopyrimidine derivatives hold a unique place in medicinal chemistry . Developing kinase inhibitors as anticancer medicines continues to be a crucial research priority to improve tumor selectivity, efficiency, and safety of anticancer medicines . Furthermore, there are other targets that can be inhibited to give effective anticancer drugs such as topoisomerases, tubulin polymerization, and histone deacetylase (HDAC) .

properties

IUPAC Name

6-ethoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2S/c1-2-24-14-4-3-11(7-18-14)17(23)21-12-8-22(9-12)16-15-13(5-6-25-15)19-10-20-16/h3-7,10,12H,2,8-9H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYYRQBTYGTYBBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)C(=O)NC2CN(C2)C3=NC=NC4=C3SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-ethoxy-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)pyridine-3-carboxamide

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